Methyl[1-(4-methylphenyl)ethyl]amine
Overview
Description
Methyl[1-(4-methylphenyl)ethyl]amine, also known as N-methyl-1-(4-methylphenyl)ethanamine, is a chiral amine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the ethylamine backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl[1-(4-methylphenyl)ethyl]amine is a complex organic compound with potential applications in proteomics research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties significantly impact the bioavailability of a compound, influencing its efficacy and safety profile. The compound’s predicted properties include a melting point of 9.12°C and a boiling point of approximately 204.5°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl[1-(4-methylphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with methylamine. The reaction typically requires a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl[1-(4-methylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Methyl[1-(4-methylphenyl)ethyl]amine is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals, agrochemicals, and materials science
Comparison with Similar Compounds
1-Phenylethylamine: Similar structure but lacks the methyl group on the phenyl ring.
4-Methoxyphenethylamine: Contains a methoxy group instead of a methyl group on the phenyl ring.
1-(4-Methylphenyl)ethylamine: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness: Methyl[1-(4-methylphenyl)ethyl]amine is unique due to the presence of both a methyl group on the nitrogen atom and a 4-methylphenyl group on the ethylamine backbone. This dual substitution imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPPWANSBKANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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